molecular formula C16H16ClNO6S B2543214 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate CAS No. 1018156-97-2

4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate

Cat. No.: B2543214
CAS No.: 1018156-97-2
M. Wt: 385.82
InChI Key: DZHOHHIGEYVGAK-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is a sulfonate ester derivative characterized by a 4-(acetylamino)phenyl group linked to a 4-chloro-2,5-dimethoxybenzenesulfonate moiety. Sulfonate esters are often explored as prodrug candidates or intermediates in drug development due to their hydrolytic stability and tunable solubility .

Properties

IUPAC Name

(4-acetamidophenyl) 4-chloro-2,5-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S/c1-10(19)18-11-4-6-12(7-5-11)24-25(20,21)16-9-14(22-2)13(17)8-15(16)23-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHOHHIGEYVGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves a multi-step process. One common method starts with the acetylation of 4-aminophenol to form 4-(acetylamino)phenol. This intermediate is then subjected to a sulfonation reaction with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the acetylamino and sulfonate groups can influence the compound’s affinity for these targets and its overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key analogs:

Structural Analogues in MCHR1 Antagonist Research

The evidence highlights compounds such as SNAP-7941 , FE@SNAP , and Tos@SNAP , which share structural motifs with the target compound:

  • SNAP-acid: Contains a 3-(acetylamino)phenyl group and a methoxymethyl substituent. Unlike the target compound, it lacks a sulfonate ester but includes a carboxylic acid group, which impacts solubility and bioavailability .
  • Tos@SNAP : Features a tosyloxyethyl group (a sulfonate ester derivative). The tosyl group enhances stability during synthesis but may reduce metabolic resistance compared to the chloro-dimethoxybenzenesulfonate group in the target compound .
Property 4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate Tos@SNAP SNAP-acid
Core Structure Benzenesulfonate ester Tosyloxyethyl ester Carboxylic acid
Substituents 4-Chloro, 2,5-dimethoxy, 4-acetylamino 3,4-Difluorophenyl, methoxymethyl 3,4-Difluorophenyl, methoxymethyl
Molecular Weight ~400–450 g/mol (estimated) ~600–650 g/mol ~500–550 g/mol
Hydrolytic Stability High (due to chloro and methoxy groups) Moderate (tosyl group labile) Low (acid susceptible)
Potential Application Prodrug candidate Radiolabeling precursor Intermediate for MCHR1 antagonists

Functional Group Impact on Pharmacokinetics

  • Chloro vs.
  • Methoxy vs. Methoxymethyl : The 2,5-dimethoxy groups in the target compound could reduce metabolic oxidation compared to methoxymethyl groups in SNAP analogs, which are prone to demethylation .
  • Acetylamino Position: The para-substituted acetylamino group in the target compound may optimize steric interactions with target receptors compared to meta-substituted analogs like SNAP-7941 .

Biological Activity

4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is a complex organic compound characterized by its unique chemical structure, which includes an acetylamino group attached to a phenyl ring and a 4-chloro-2,5-dimethoxybenzenesulfonate moiety. This combination of functional groups provides distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

The biological activity of this compound is likely mediated through its interaction with specific cellular targets, leading to alterations in cellular processes. The presence of the sulfonate group may enhance solubility and facilitate interaction with biological membranes, while the acetylamino group could contribute to hydrogen bonding with target proteins.

Biochemical Pathways

Research indicates that compounds with similar structures can influence various biochemical pathways. For instance, they may act as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly impact the bioavailability and efficacy of the compound.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer properties of related compounds using a panel of 60 cancer cell lines. Although specific data for this compound was not detailed, similar compounds demonstrated low levels of growth inhibition across various cancer types (e.g., leukemia and CNS cancers), suggesting potential utility in cancer research .
  • Enzyme Inhibition : Compounds with structural similarities have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, some sulfonamide derivatives have shown promise as inhibitors of carbonic anhydrase and other enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
4-(Acetylamino)phenyl 4-chloro-2,5-dimethylbenzenesulfonateSimilar to target compound but with methyl groupsModerate enzyme inhibitionPotential for further study
4-(Acetylamino)phenyl 4-bromo-2,5-dimethoxybenzenesulfonateContains bromo group instead of chloroAntibacterial activity reportedStructural variations may affect activity
4-(Acetylamino)phenyl 4-chloro-2,5-dimethoxybenzenesulfonamideFeatures a sulfonamide groupAnticancer properties notedImportant for comparison in therapeutic applications

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